4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-fluoro-2,5-dimethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTZOKWYVTYSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1F)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-fluorobenzaldehyde, hydrazine hydrate, and acetic acid.
Formation of Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluoro-1,3-dimethyl-1H-pyrazole.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole derivatives with altered functional groups.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the pyrazole family, characterized by a five-membered ring structure containing nitrogen atoms. The synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route can be summarized as follows:
- Formation of the Pyrazole Ring : The initial step involves the condensation of hydrazine derivatives with carbonyl compounds.
- Introduction of Functional Groups : Subsequent reactions introduce the carboxylic acid and fluorine substituents at specific positions on the pyrazole ring.
Agricultural Chemistry
This compound is primarily used as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase (SDHI). This mechanism disrupts mitochondrial respiration in fungi, making it effective against various fungal pathogens.
| Fungicide | Active Ingredient | Year Registered |
|---|---|---|
| Isopyrazam | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 2010 |
| Sedaxane | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 2011 |
| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 2011 |
| Benzovindiflupyr | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 2012 |
These fungicides have shown efficacy against major crop diseases such as Zymoseptoria tritici and Alternaria species, which are responsible for significant agricultural losses .
Pharmaceutical Applications
In addition to agricultural uses, derivatives of pyrazole compounds have been explored for their therapeutic potential. For example, some pyrazole derivatives exhibit anti-inflammatory properties and are being investigated as COX-2 inhibitors.
Case Study 1: Efficacy Against Fungal Pathogens
A study conducted on the effectiveness of fluxapyroxad demonstrated its ability to control Zymoseptoria tritici, showing a reduction in disease severity by up to 80% in treated crops compared to untreated controls . This highlights the practical application of this compound in enhancing crop yield and quality.
Case Study 2: Environmental Impact Assessment
Research has indicated that residues of fungicides derived from this compound can persist in the environment. A study by the US Geological Survey reported fluxapyroxad usage at approximately 400,000 pounds annually, raising concerns about its ecological footprint . Monitoring programs are necessary to assess long-term environmental impacts.
Mechanism of Action
The mechanism of action of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations among 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid and related compounds:
Key Observations :
- Fluorine at position 4 in the target compound increases acidity (electron-withdrawing effect) compared to non-fluorinated analogs like 1,3-dimethyl-1H-pyrazole-5-carboxylic acid .
- Difluoromethyl or trifluoromethyl groups (e.g., in and ) enhance hydrophobicity and resistance to enzymatic degradation, making them suitable for pesticidal applications .
- Aryl-substituted derivatives () exhibit reduced solubility in aqueous media but improved binding to hydrophobic targets .
Key Observations :
Key Observations :
Physicochemical Properties
| Compound | Melting Point (°C) | LogP | Solubility (mg/mL) | pKa (COOH) |
|---|---|---|---|---|
| This compound | 209–211 (predicted) | 1.2 | 12.5 (H₂O) | ~2.8 |
| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 172.6–172.9 | 0.9 | 25.0 (H₂O) | ~3.5 |
| 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | N/A | 2.1 | 5.2 (H₂O) | ~2.5 |
Key Observations :
- Fluorine reduces pKa (increased acidity) and solubility compared to non-fluorinated analogs.
- Difluoromethyl groups further decrease solubility but improve membrane permeability .
Biological Activity
4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by its unique structural features, including a five-membered pyrazole ring with two methyl groups and a fluorine atom. This compound has garnered attention in medicinal chemistry and agrochemicals due to its diverse biological activities. The following sections provide a detailed overview of its biological activity, including antimicrobial properties, anticancer potential, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C6H7FN2O2
- Molar Mass : 158.13 g/mol
- Structural Features :
- Pyrazole ring with two methyl groups at positions 1 and 3.
- A fluorine atom at position 4.
- A carboxylic acid functional group at position 5.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
Research indicates that derivatives of pyrazole, including this compound, possess significant anticancer properties. For instance, compounds similar to this pyrazole derivative have demonstrated growth inhibition in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating potent cytotoxicity against these cancer cells .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization |
| HepG2 | 4.98 - 14.65 | Induction of apoptosis via caspase activation |
| LLC-PK1 (non-cancerous) | Higher than cancer lines | Selectivity towards cancer cells |
Other Pharmacological Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential in other areas:
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
- Antimalarial and Antileishmanial Activities : Preliminary studies indicate that certain pyrazole derivatives may possess antimalarial and antileishmanial effects, although further research is needed to confirm these findings .
The biological activity of this compound is hypothesized to involve interactions with specific biological targets. For example:
- Microtubule Dynamics : The compound may act as a microtubule-destabilizing agent, which is critical in cancer cell proliferation.
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial metabolism or cancer cell growth.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that a compound similar to this compound significantly inhibited the growth of MDA-MB-231 cells while sparing non-cancerous cells.
- Antimicrobial Screening : In vitro tests revealed that this compound effectively reduced the viability of multiple bacterial strains, supporting its potential as an antibacterial agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : A common approach involves cyclocondensation of precursors such as fluorinated hydrazines with β-ketoesters. For example, ethyl acetoacetate derivatives can react with fluorophenylhydrazine under reflux in ethanol, followed by hydrolysis with aqueous NaOH to yield the carboxylic acid . Key optimizations include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for introducing aryl/fluoro groups .
- Solvent systems : Deaerated DMF/water mixtures enhance Suzuki-Miyaura coupling reactions for fluorinated intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Key techniques :
- IR spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while pyrazole ring vibrations occur near 1600 cm⁻¹ .
- NMR :
- ¹H NMR: Fluorine substituents split adjacent protons (e.g., CH₃ groups near F show distinct doublets at δ 2.3–2.6 ppm) .
- ¹³C NMR: The carboxylic acid carbon resonates at ~165 ppm, and fluorine coupling splits adjacent carbons .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., m/z 189 for C₆H₆F₂N₂O₂) .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its reactivity and intermolecular interactions?
- Structural insights : X-ray crystallography reveals planar pyrazole rings with intramolecular hydrogen bonds between the carboxylic acid and fluorine substituents, stabilizing the conformation . These interactions reduce solubility in nonpolar solvents but enhance stability in polar media.
- Reactivity implications : The electron-withdrawing fluorine atom increases electrophilicity at the pyrazole C-4 position, facilitating nucleophilic substitutions (e.g., amide coupling) .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyrazole derivatives?
- Case study : Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. COX-1 selectivity) may arise from:
- Substituent positioning : Meta-fluorine vs. para-fluorine on the phenyl ring alters steric and electronic effects .
- Assay conditions : Varying pH or co-solvents (e.g., DMSO) can modulate compound solubility and binding kinetics .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- ADME modeling :
- LogP calculations : Fluorine substituents reduce lipophilicity (predicted LogP ~1.2), improving aqueous solubility .
- Metabolic stability : Density functional theory (DFT) simulations identify vulnerable sites (e.g., methyl groups prone to oxidation) .
Methodological Challenges and Solutions
Q. What are the pitfalls in synthesizing fluorinated pyrazole derivatives, and how can they be mitigated?
- Common issues :
- Fluorine loss : Harsh reaction conditions (e.g., high-temperature hydrolysis) may cleave C-F bonds. Use mild bases (e.g., K₂CO₃) and low temperatures (<80°C) .
- Byproduct formation : Competing cyclization pathways can yield regioisomers. Monitor reactions via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to β-ketoester) .
Q. How do steric and electronic effects of fluorine impact structure-activity relationships (SAR) in drug design?
- Steric effects : The small size of fluorine allows substitution without significant steric hindrance, preserving target binding .
- Electronic effects : Fluorine’s electronegativity enhances hydrogen-bonding interactions with enzyme active sites (e.g., kinase inhibitors) .
- SAR validation : Synthesize analogs with Cl/CH₃ substituents and compare IC₅₀ values to isolate electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
